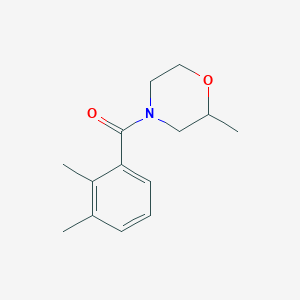
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as DMMM, is a chemical compound that belongs to the class of ketones. It is widely used in scientific research for its unique properties and applications.
作用机制
The mechanism of action of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the growth and proliferation of cancer cells. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of useful properties, including antitumor activity and the ability to inhibit beta-amyloid aggregation. However, there are also some limitations to the use of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments. It is toxic at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of new drugs based on the structure of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. Additionally, further research is needed to fully understand the mechanism of action of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, research is needed to optimize the synthesis and purification of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone to improve its yield and purity.
合成方法
The synthesis of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methyl-4-morpholinecarboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis process is typically around 70%.
科学研究应用
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been widely used in scientific research as a reagent for the synthesis of various compounds. It is also used as a ligand in the preparation of metal complexes. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit antitumor activity, which has led to its use in cancer research. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been used in the development of new drugs for the treatment of Alzheimer's disease.
属性
IUPAC Name |
(2,3-dimethylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-4-6-13(12(10)3)14(16)15-7-8-17-11(2)9-15/h4-6,11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDRMTJKFRTOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)
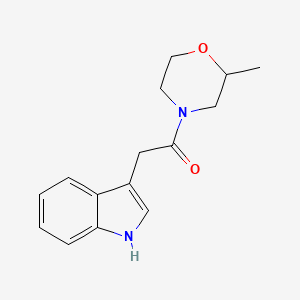
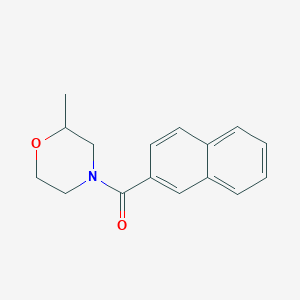
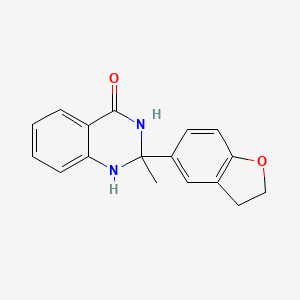
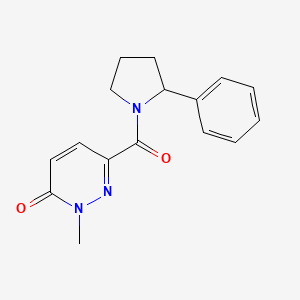
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
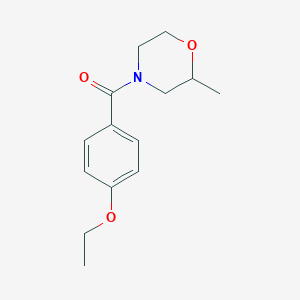

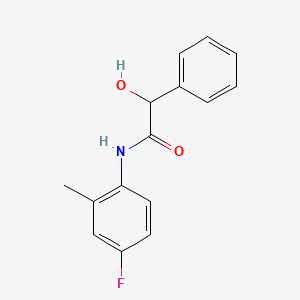
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
